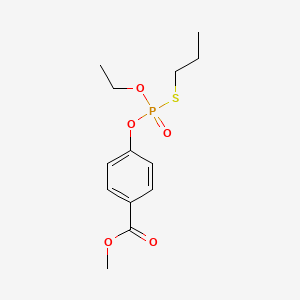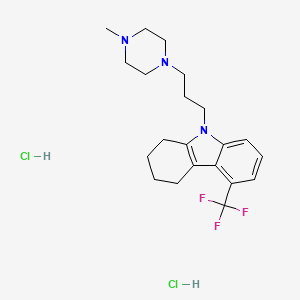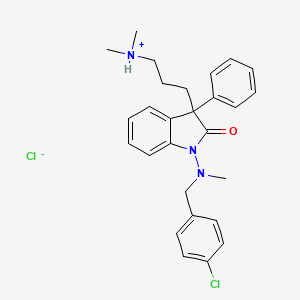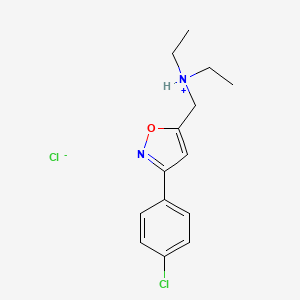
2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride is a chemical compound with the molecular formula C14H24Cl2N2O3. It is known for its unique structure, which includes a benzoyl group, an azaniumyl group, and a butoxy group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride typically involves multiple steps. One common method includes the reaction of 4-aminobutyric acid with benzoyl chloride to form the benzoyl derivative. This intermediate is then reacted with 2-butoxyethanol in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the same basic steps as the laboratory synthesis but is optimized for efficiency and yield. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the azaniumyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride is utilized in various fields of scientific research:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride involves its interaction with specific molecular targets. The azaniumyl group can form hydrogen bonds with proteins, altering their structure and function. This interaction can inhibit enzyme activity or modulate signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Aminobenzoyl)oxyethyl-dimethylazanium dichloride
- 2-(4-Butoxybenzoyl)oxyethyl-dimethylazanium dichloride
Uniqueness
2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable in specialized research applications.
Eigenschaften
CAS-Nummer |
100811-76-5 |
|---|---|
Molekularformel |
C15H26Cl2N2O3 |
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 4-amino-2-butoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C15H24N2O3.2ClH/c1-4-5-9-19-14-11-12(16)6-7-13(14)15(18)20-10-8-17(2)3;;/h6-7,11H,4-5,8-10,16H2,1-3H3;2*1H |
InChI-Schlüssel |
OUFWZQGHNWSHSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=CC(=C1)N)C(=O)OCCN(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741568.png)


![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)
![Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B13741598.png)









